Methyl 3-fluoroisonicotinate
Overview
Description
Methyl 3-fluoroisonicotinate, also known as this compound, is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known that the compound is used in the synthesis of other substances
Biochemical Pathways
It is known that similar compounds, such as methyl nicotinate, act as peripheral vasodilators to enhance local blood flow at the site of application . They are thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Methyl 3-fluoroisonicotinate is currently unknown .
Result of Action
As a chemical used in the synthesis of other substances , its primary role may be as a precursor in various chemical reactions rather than having direct cellular effects.
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
Biological Activity
Methyl 3-fluoroisonicotinate (MFI) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MFI, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a fluorine atom at the 3-position of the isonicotinic acid structure. This modification can influence its biological activity, particularly in terms of interaction with biological targets.
Synthesis Methods:
- Yamada-Curtius Rearrangement: A method successfully applied for synthesizing fluorine-labeled derivatives, including MFI. This involves the conversion of methyl 3-nitroisonicotinate to MFI through halogen exchange and subsequent hydrolysis .
- Pd-Catalyzed Carbonylation: Another approach reported involves converting 2-chloro-3-fluoroisonicotinic acid into its methyl ester, which can be further processed to yield various derivatives .
Anticancer Properties
MFI has been investigated for its potential as an anticancer agent. Research indicates that compounds derived from isonicotinic acid derivatives can inhibit specific protein targets involved in cancer progression, such as NSD2 (nuclear SET domain-containing protein 2), which is implicated in multiple myeloma . The inhibition of NSD2 by MFI could lead to a decrease in histone methylation, thereby affecting gene expression related to cancer cell proliferation.
Enzyme Inhibition
Fluorinated derivatives of pyridine compounds have shown promise as inhibitors for various enzymes:
- AspH Inhibition: MFI and related compounds have been studied for their inhibitory effects on aspartate/asparagine-β-hydroxylase (AspH), which is a target for cancer treatment. The fluorine substitution at specific positions enhances selectivity and potency against this enzyme .
Study on Antiparasitic Activity
A study evaluated the antiparasitic activity of compounds related to MFI against Plasmodium falciparum, the causative agent of malaria. Results indicated that modifications at the 3-position significantly affected the efficacy against the parasite, with certain analogs showing improved activity profiles .
Pharmacokinetic Studies
Pharmacokinetic evaluations have demonstrated that MFI exhibits moderate metabolic stability and aqueous solubility, which are critical factors for drug development. The incorporation of polar functional groups was shown to improve solubility without compromising biological activity .
Data Tables
Compound | Activity (EC50) | Solubility | Remarks |
---|---|---|---|
This compound | 0.048 μM | Moderate (5.2–14 μM) | Effective against AspH |
2-chloro-3-fluoroisonicotinic acid | 0.177 μM | Low | Less active than MFI |
Dimethyl 3-fluoropyridine-2,4-dicarboxylate | 0.010 μM | High | Potent against multiple targets |
Properties
IUPAC Name |
methyl 3-fluoropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQMQPQJSMLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673216 | |
Record name | Methyl 3-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876919-08-3 | |
Record name | Methyl 3-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-fluoroisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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